REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:4]([CH3:16])=[C:5]([CH:11]([OH:15])[C:12](=[NH:14])[OH:13])[C:6]([O:9][CH3:10])=[CH:7][CH:8]=1.[O:17]1CCC[CH2:18]1>C1(C)C=CC=CC=1>[Cl:2][C:3]1[C:4]([CH3:16])=[C:5]([CH:11]2[O:15][C:18](=[O:17])[NH:14][C:12]2=[O:13])[C:6]([O:9][CH3:10])=[CH:7][CH:8]=1 |f:0.1|
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Name
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1-(3-chloro-6-methoxy-2-methylphenyl)-1-hydroxymethanecarboximidate hydrochloride
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C(=C(C(=CC1)OC)C(C(O)=N)O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recrystallized 5-(3-chloro-6-methoxy-2-methylphenyl)oxazolidine-2,4-dione (470 mg. 54%; m.p. 193°-195° C.)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=C(C(=CC1)OC)C1C(NC(O1)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |